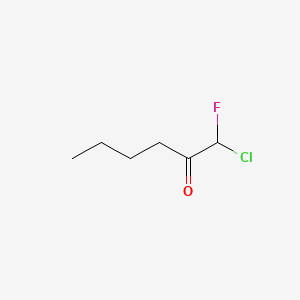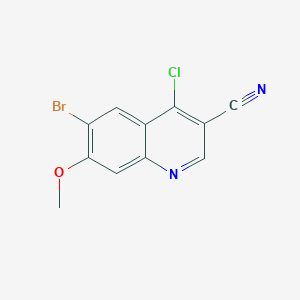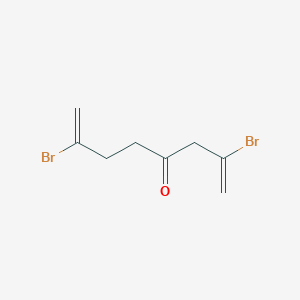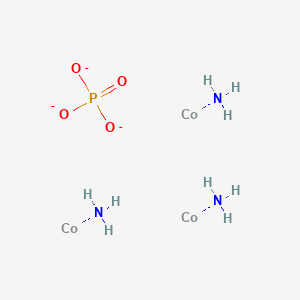![molecular formula C52H56O6P2 B15205130 6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine CAS No. 138776-88-2](/img/structure/B15205130.png)
6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine is a complex organic compound characterized by its unique biphenyl structure with multiple tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two phenyl rings, often using a palladium-catalyzed Suzuki coupling reaction.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxaphosphepine Ring: The dioxaphosphepine ring is formed through a cyclization reaction involving the biphenyl core and appropriate phosphorus-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in asymmetric synthesis and hydroformylation reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: A similar biphenyl compound with methyl and tert-butyl groups.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenyl: Another biphenyl derivative with tert-butyl groups and hydroxyl functionalities.
Uniqueness
6,6’-((3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-2,2’-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine stands out due to its unique dioxaphosphepine ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis.
Propiedades
Número CAS |
138776-88-2 |
|---|---|
Fórmula molecular |
C52H56O6P2 |
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxy-3,5-ditert-butylphenyl)-4,6-ditert-butylphenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C52H56O6P2/c1-49(2,3)33-29-39(47(41(31-33)51(7,8)9)57-59-53-43-25-17-13-21-35(43)36-22-14-18-26-44(36)54-59)40-30-34(50(4,5)6)32-42(52(10,11)12)48(40)58-60-55-45-27-19-15-23-37(45)38-24-16-20-28-46(38)56-60/h13-32H,1-12H3 |
Clave InChI |
AQVQTKKOMSVMPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OC3=CC=CC=C3C4=CC=CC=C4O2)C5=C(C(=CC(=C5)C(C)(C)C)C(C)(C)C)OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


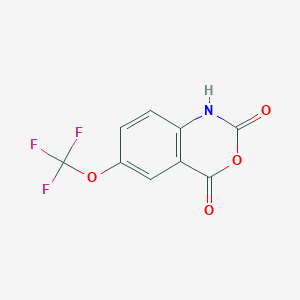
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
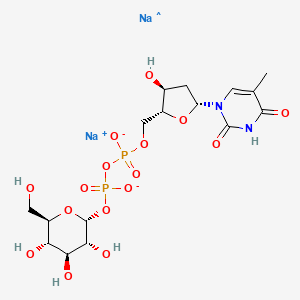
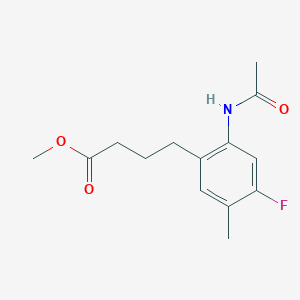
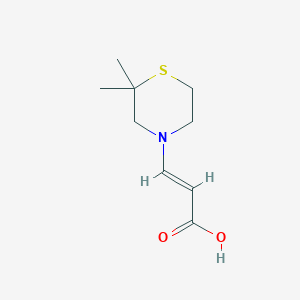
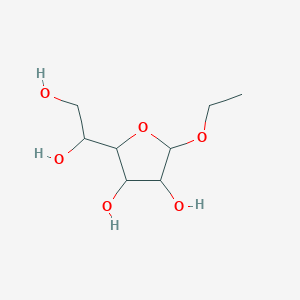
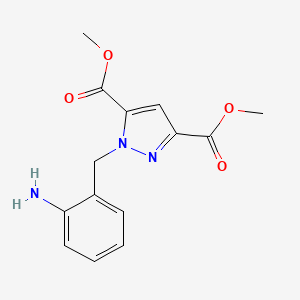

![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
